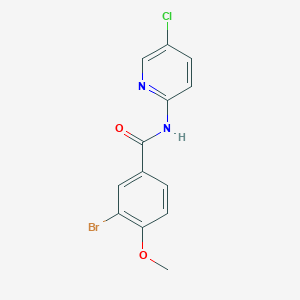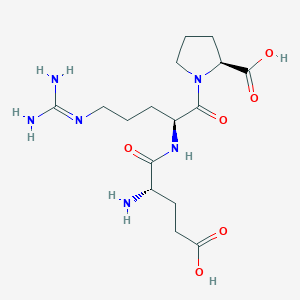
Glutamyl-arginyl-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamyl-arginyl-proline (GAP) is a tripeptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a naturally occurring peptide that is found in various tissues, including the brain, kidney, and liver. GAP has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Glutamyl-arginyl-proline is not fully understood, but it is believed to act through the inhibition of the renin-angiotensin system (RAS). The RAS is a hormone system that regulates blood pressure and fluid balance in the body. Glutamyl-arginyl-proline has been shown to inhibit the production of angiotensin II, a hormone that constricts blood vessels and increases blood pressure.
Biochemical and Physiological Effects:
Glutamyl-arginyl-proline has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which are both implicated in the development of various diseases. Additionally, Glutamyl-arginyl-proline has been shown to reduce fibrosis in the liver and heart, which is a common feature of many chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Glutamyl-arginyl-proline in lab experiments is its stability. Glutamyl-arginyl-proline is a stable peptide that can be easily synthesized and stored for long periods. Additionally, Glutamyl-arginyl-proline is relatively inexpensive compared to other peptides, making it an attractive option for researchers on a budget. However, one of the limitations of using Glutamyl-arginyl-proline is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on Glutamyl-arginyl-proline. One area of interest is the development of Glutamyl-arginyl-proline-based therapeutics for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of Glutamyl-arginyl-proline and its effects on the body. Finally, more research is needed to determine the optimal dosage and administration of Glutamyl-arginyl-proline for therapeutic use.
Conclusion:
In conclusion, Glutamyl-arginyl-proline is a promising peptide with many potential therapeutic applications. Its stability, low cost, and various biochemical and physiological effects make it an attractive option for further research. While there are still many unanswered questions about the mechanism of action and optimal use of Glutamyl-arginyl-proline, it is clear that this peptide has the potential to be a valuable tool in the fight against various diseases.
Métodos De Síntesis
Glutamyl-arginyl-proline can be synthesized using solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a resin support. The protected amino acids are then deprotected, and the peptide is cleaved from the resin to obtain the final product. The purity of the synthesized peptide can be determined using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Glutamyl-arginyl-proline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antifibrotic effects, making it a promising candidate for the treatment of various diseases, including cardiovascular disease, diabetes, and liver fibrosis.
Propiedades
Número CAS |
131837-03-1 |
|---|---|
Nombre del producto |
Glutamyl-arginyl-proline |
Fórmula molecular |
C16H28N6O6 |
Peso molecular |
400.43 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N6O6/c17-9(5-6-12(23)24)13(25)21-10(3-1-7-20-16(18)19)14(26)22-8-2-4-11(22)15(27)28/h9-11H,1-8,17H2,(H,21,25)(H,23,24)(H,27,28)(H4,18,19,20)/t9-,10-,11-/m0/s1 |
Clave InChI |
VPKBCVUDBNINAH-DCAQKATOSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)N)C(=O)O |
Secuencia |
ERP |
Sinónimos |
ERP tripeptide Glu-Arg-Pro glutamyl-arginyl-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



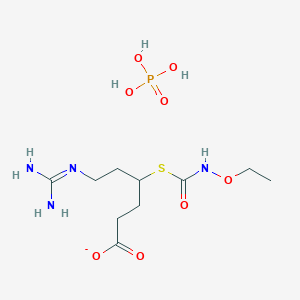
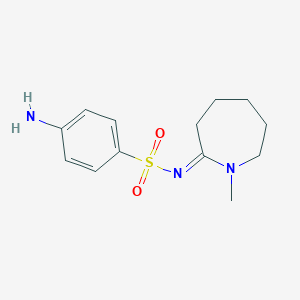
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
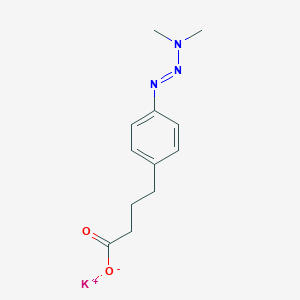
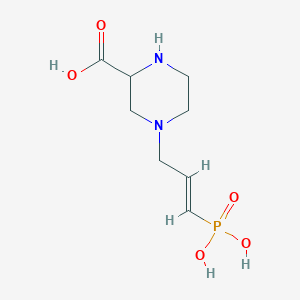
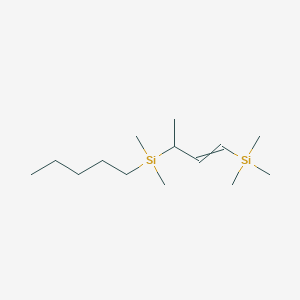
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
